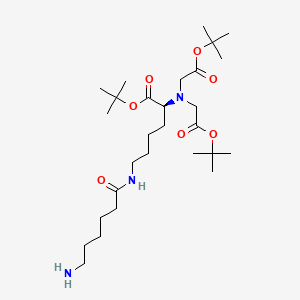

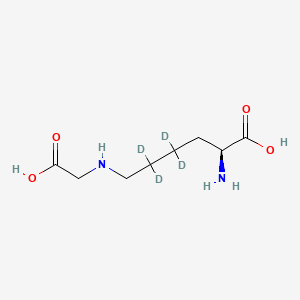

Nepsilon-(1-Carboxymethyl)-L-lysine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nepsilon-(1-Carboxymethyl)-L-lysine, also known as CML, is a nonenzymatic chemical modification of lysine residues, which is a result of glycation and oxidation reactions . It is a major immunological epitope detected in the tissue proteins of diabetic patients .

Synthesis Analysis

CML is produced by the oxidative modification of glycated proteins during oxidative stress . It has been observed to be elevated in subjects suffering from a multitude of chronic disease states, and accumulation of these compounds may be related to the pathophysiology of disease progression and aging .Molecular Structure Analysis

The molecular formula of CML is C8 H16 N2 O4 . The IUPAC name is (2S)-2-amino-6-(carboxymethylamino)hexanoic acid .Chemical Reactions Analysis

CML is a stable compound that is a result of glycation and oxidation reactions . It is used to study the impact of glycation on protein-protein interactions and cellular signaling pathways .Physical And Chemical Properties Analysis

CML has a molecular weight of 204.22 . It is stored at room temperature .Applications De Recherche Scientifique

Formation Under Alkaline Conditions

Nepsilon-(carboxymethyl)lysine (CML) forms by oxidative cleavage of Amadori products and is notably accelerated under alkaline conditions. This was demonstrated through the incubation of glycated human serum albumin in alkaline environments, leading to CML formation, which has implications for understanding glycation processes in various biological contexts (Nagai et al., 1998).

Role in Aging and Disease

CML and similar compounds, such as Nepsilon-(carboxyethyl)lysine (CEL), accumulate in long-lived tissue proteins with age and are implicated in aging and diseases like diabetes and atherosclerosis. Their formation from reactions with sugars and ascorbate is a key area of study, providing insights into the aging process at the molecular level and the development of age-related diseases (Ahmed et al., 1997).

Involvement in Peritoneal Dialysis

Studies have indicated a relationship between CML, CEL, and vascular cell adhesion molecule-1 in the context of peritoneal dialysis. This relationship is linked to residual renal function and peritoneal glucose prescription, which can inform clinical practices in managing peritoneal dialysis patients (van de Kerkhof et al., 2004).

Application in Polymer Science

Nepsilon-substituted poly(L-lysine) demonstrates potential in creating bio-inspired hybrid fibers, showing applications in materials science. The enzymatic cross-linking of these compounds can lead to new materials with enhanced mechanical strengths, inspired by biological processes (Tonegawa et al., 2004).

Role in Multiple Sclerosis

Research has shown increased AGE and RAGE (receptor for AGE) immunostaining in the hippocampi of multiple sclerosis patients. This finding aligns with similar studies in Alzheimer's disease, suggesting a potential role of CML in the pathogenesis of neurological conditions (Sternberg et al., 2011).

Implications in Type 1 Diabetes

Studies indicate that serum levels of CML are elevated in patients with type 1 diabetes, even at early stages of the disease. This elevation precedes the development of vascular complications, making it a potential biomarker for monitoring the progression of diabetes (Berg et al., 1998).

Diagnostic Marker for Liver Cirrhosis

CML levels in serum are significantly higher in patients with chronic liver diseases and correlate with the stage of liver cirrhosis. This makes it a supplementary diagnostic marker for assessing the severity of liver cirrhosis (Yagmur et al., 2006).

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSIDPKKIEIMI-WCEGGVOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669796 |

Source

|

| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nepsilon-(1-Carboxymethyl)-L-lysine-d4 | |

CAS RN |

936233-18-0 |

Source

|

| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

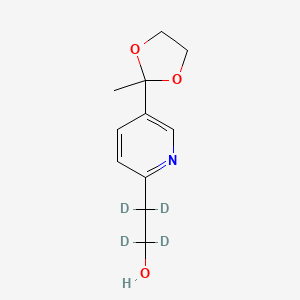

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)